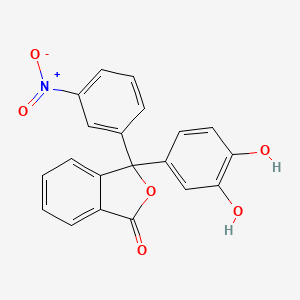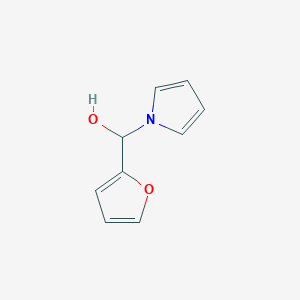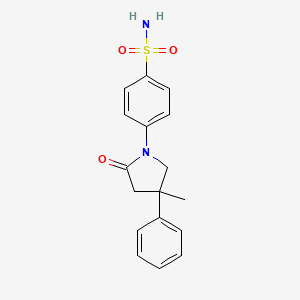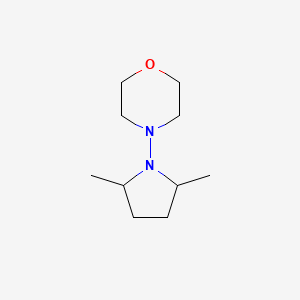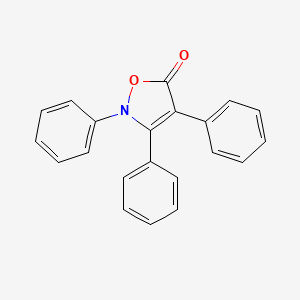
2,3,4-Triphenyl-1,2-oxazol-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Triphenylisoxazol-5(2H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring compounds containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of three phenyl groups attached to the isoxazole ring makes 2,3,4-Triphenylisoxazol-5(2H)-one a highly substituted derivative, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Triphenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoin with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the isoxazole ring. The reaction is carried out under reflux conditions in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of 2,3,4-Triphenylisoxazol-5(2H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2,3,4-Triphenylisoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced isoxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the phenyl rings or the isoxazole ring.
科学的研究の応用
2,3,4-Triphenylisoxazol-5(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between heterocyclic compounds and biological targets.
Medicine: Research into the potential therapeutic applications of 2,3,4-Triphenylisoxazol-5(2H)-one includes its use as a lead compound in drug discovery. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 2,3,4-Triphenylisoxazol-5(2H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2,3,4-Triphenylisoxazole: Lacks the keto group at the 5-position, which can influence its reactivity and biological activity.
2,3,4-Triphenyl-1,2-oxazole: Contains an oxazole ring instead of an isoxazole ring, leading to different chemical properties.
2,3,4-Triphenyl-1,2,3-triazole: Features a triazole ring, which can result in distinct reactivity and applications.
Uniqueness
2,3,4-Triphenylisoxazol-5(2H)-one is unique due to the presence of the isoxazole ring with three phenyl substituents and a keto group at the 5-position. This combination of structural features imparts specific chemical properties and reactivity, making it a valuable compound in various scientific research and industrial applications.
特性
CAS番号 |
57892-29-2 |
|---|---|
分子式 |
C21H15NO2 |
分子量 |
313.3 g/mol |
IUPAC名 |
2,3,4-triphenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C21H15NO2/c23-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22(24-21)18-14-8-3-9-15-18/h1-15H |
InChIキー |
IIJGLAYMCIOCOV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N(OC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


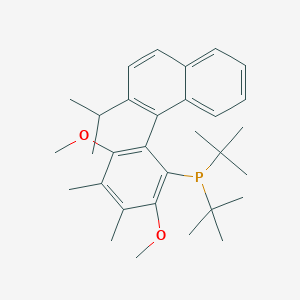
![7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B12879170.png)
![7-Butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B12879186.png)

![(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B12879212.png)
![Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate](/img/structure/B12879216.png)
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12879232.png)
